molecular formula C8H5Br2N B1581742 5,7-Dibromo-1H-indole CAS No. 36132-08-8

5,7-Dibromo-1H-indole

Cat. No.: B1581742
CAS No.: 36132-08-8
M. Wt: 274.94 g/mol
InChI Key: JBAQNCIQGHTHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The presence of bromine atoms at the 5 and 7 positions of the indole ring enhances its reactivity and potential for various chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Leimgruber–Batcho Indole Synthesis: This method involves the formation of the indole ring through a series of reactions starting from o-nitrotoluene and dimethylformamide dimethyl acetal.

    Bartoli Indole Synthesis: This method uses vinyl Grignard reagents and nitroarenes to form the indole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Dihydroindole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1H-indole and its derivatives involves interaction with specific molecular targets in biological systems. The bromine atoms enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    5-Bromo-1H-indole: This compound has a single bromine atom at the 5 position.

    7-Bromo-1H-indole: Similar to 5-Bromo-1H-indole, this compound has a single bromine atom at the 7 position.

    5,6-Dibromo-1H-indole: This compound has bromine atoms at the 5 and 6 positions.

Uniqueness:

Biological Activity

5,7-Dibromo-1H-indole is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound typically involves bromination of indole derivatives. The process can be summarized as follows:

  • Starting Material : Indole is used as the base structure.
  • Bromination : The indole is treated with bromine in a solvent such as acetic acid or dichloromethane under controlled conditions to achieve selective bromination at the 5 and 7 positions.
  • Purification : The resulting product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction via caspase activation
A54912.8Bcl-2 modulation and ROS generation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound demonstrated significant inhibitory effects on bacterial growth.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated in vitro and in vivo:

  • In Vitro Studies : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • In Vivo Studies : Animal models show reduced inflammation markers upon treatment with this compound.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 µM.
  • Antimicrobial Efficacy :
    • In a study focusing on biofilm-forming bacteria, this compound was shown to disrupt biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
  • Anti-inflammatory Mechanism :
    • Research published in Phytotherapy Research highlighted the compound's ability to modulate inflammatory pathways, showing promise for therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

5,7-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAQNCIQGHTHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347610
Record name 5,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-08-8
Record name 5,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dibromoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-1H-indole
Reactant of Route 3
5,7-Dibromo-1H-indole
Reactant of Route 4
5,7-Dibromo-1H-indole
Reactant of Route 5
Reactant of Route 5
5,7-Dibromo-1H-indole
Reactant of Route 6
5,7-Dibromo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.